molecular formula C15H11ClN2O B5641747 3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole

3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5641747
M. Wt: 270.71 g/mol
InChI Key: GAAXGNOHABTWEY-UHFFFAOYSA-N
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Description

3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and an oxadiazole ring. It has garnered significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzyl hydrazine with 2-chlorobenzoyl chloride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles.

Scientific Research Applications

3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with DNA, proteins, and cellular membranes.

Comparison with Similar Compounds

3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

  • 3-phenyl-5-(2-chlorophenyl)-1,2,4-oxadiazole
  • 3-benzyl-5-(4-chlorophenyl)-1,2,4-oxadiazole
  • 3-benzyl-5-(2-methylphenyl)-1,2,4-oxadiazole

These compounds share similar structural features but differ in the substituents attached to the oxadiazole ring. The unique combination of the benzyl and chlorophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-benzyl-5-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-13-9-5-4-8-12(13)15-17-14(18-19-15)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAXGNOHABTWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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